molecular formula C21H22BrN7O2 B11546644 4-bromo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11546644
M. Wt: 484.3 g/mol
InChI Key: UAXUHOZBRADGKB-YDZHTSKRSA-N
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Description

4-BROMO-2-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromophenol core linked to a triazine ring system through a hydrazone linkage

Preparation Methods

The synthesis of 4-BROMO-2-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-bromo-2-hydroxybenzaldehyde with a hydrazine derivative to form the hydrazone intermediate.

    Coupling with triazine derivative: The hydrazone intermediate is then reacted with a triazine derivative, such as 4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine, under appropriate conditions to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-BROMO-2-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: The bromophenol core can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.

    Nucleophilic substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups on the ring.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BROMO-2-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The presence of the triazine ring and hydrazone linkage allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-2-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL include:

    4-Bromo-2-methylphenol: This compound has a simpler structure with a bromophenol core and a methyl group, lacking the triazine and hydrazone functionalities.

    2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: This compound has a similar bromophenol core but includes additional bromine and chlorine substituents, as well as an imino linkage.

Properties

Molecular Formula

C21H22BrN7O2

Molecular Weight

484.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H22BrN7O2/c1-14-2-5-17(6-3-14)24-19-25-20(27-21(26-19)29-8-10-31-11-9-29)28-23-13-15-12-16(22)4-7-18(15)30/h2-7,12-13,30H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+

InChI Key

UAXUHOZBRADGKB-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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